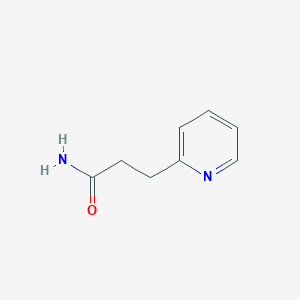

3-(2-Pyridyl)propanamide

Description

Contextualization within the Class of Pyridine-Containing Amides

Pyridine-containing amides are a class of organic compounds that have garnered considerable attention in chemical research. These molecules are distinguished by the presence of two key functional groups: the pyridine (B92270) ring and the amide linkage. The nitrogen atom within the pyridine ring acts as a Lewis base, providing a coordination site for metal ions, while the amide group is a robust hydrogen-bond donor and acceptor. This dual functionality makes pyridine-amides exceptional building blocks, or ligands, for the construction of complex, highly-ordered structures in the realm of supramolecular chemistry.

The structural flexibility of these ligands, combined with their ability to bind to metal ions, allows for the self-assembly of a diverse array of sophisticated supramolecular architectures. Researchers have successfully employed pyridine-amide based ligands to create discrete assemblies such as molecular triangles, squares, cages, and other metallacycles. The final topology of these assemblies is highly dependent on the ligand's design and the coordination geometry of the chosen metal ion, leading to a wide range of potential applications that are dictated by the specific architecture formed.

Significance of the Propanamide Scaffold in Chemical Synthesis

The propanamide scaffold is a fundamental structural motif in organic synthesis, valued for its utility as a versatile building block. This three-carbon amide chain can be readily modified, serving as a precursor for the synthesis of more complex molecules. The amide bond itself is a stable and common feature in many biologically relevant compounds.

In synthetic chemistry, derivatives of the propanamide scaffold are utilized in a variety of reactions. For instance, studies on related structures have shown that the amide group can direct chemical reactions, such as metallation, to specific positions on an adjacent aromatic ring. psu.edu Furthermore, the propanamide backbone provides conformational flexibility, which can be crucial for the molecule's interaction with biological targets or its role in forming specific crystalline structures. The straightforward incorporation of the propanamide unit into larger molecules makes it a valuable component in the construction of new chemical entities with tailored properties.

Overview of Academic Research Areas and Applications for Related Compounds

The research potential of 3-(2-Pyridyl)propanamide can be inferred from studies on its close structural analogues. These related compounds have found applications primarily in coordination chemistry and as intermediates in organic synthesis.

A significant body of research exists for the closely related compound N-(2-pyridyl)-3-carboxypropanamide . This molecule, which differs from the subject compound only by the presence of a carboxylic acid group on the propanamide tail, has been synthesized and used as a polytopic ligand. researchgate.net Its ability to coordinate to multiple metal centers has been exploited to create complex multinuclear transition metal clusters. For example, it has been used to synthesize a mixed-valence penta-nuclear iron cluster and an octanuclear cobalt cluster. researchgate.netrsc.org The resulting metal-organic assemblies exhibit interesting magnetic properties, demonstrating the potential for this ligand framework in the development of new materials. rsc.org

The synthesis of other related pyridyl propanamide derivatives has also been reported. The preparation of 3-methoxy-2-(2-pyridyl)thiopropanamide from 3-methoxy-2-(2-pyridyl)propionitrile showcases a synthetic pathway to introduce further functionality onto the propanamide backbone. prepchem.com Similarly, 2,2-dimethyl-N-[2-(2-pyridyl)phenyl]propanamides have been prepared through Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. psu.edu These synthetic efforts underscore the accessibility of this class of compounds and the various methods available for their preparation and modification.

The existence of commercially available related compounds like 3-(pyridin-2-ylamino)propanamide further indicates the utility of this structural class as scaffolds or intermediates in broader chemical research programs. lookchem.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 84199-91-7 bldpharm.com |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Structure | A pyridine ring linked at the 2-position to a propionamide (B166681) (propanamide) group. |

Table 2: Research Highlights of Compounds Related to this compound

| Compound Name | Area of Research | Key Findings | Citations |

|---|---|---|---|

| N-(2-pyridyl)-3-carboxypropanamide | Coordination Chemistry, Materials Science | Acts as a polytopic ligand to form multinuclear iron, cobalt, and copper cluster complexes with interesting magnetic properties. | researchgate.netrsc.org |

| 2,2-Dimethyl-N-[2-(2-pyridyl)phenyl]propanamide | Synthetic Methodology, Organic Chemistry | Synthesized via Suzuki coupling; used to study directed ortho-metallation reactions. | psu.edu |

| 3-methoxy-2-(2-pyridyl)thiopropanamide | Organic Synthesis | Demonstrates a synthetic route for functionalizing the propanamide scaffold. | prepchem.com |

| 3-(pyridin-2-ylamino)propanamide | Chemical Synthesis | An available building block with established synthesis routes. | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOIBZYIRXERTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555794 | |

| Record name | 3-(Pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84199-91-7 | |

| Record name | 3-(Pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Pyridyl Propanamide and Its Derivatives

Direct Amide Bond Formation Strategies

Direct formation of the amide bond is a common and versatile approach for the synthesis of 3-(2-pyridyl)propanamide. This typically involves the reaction of a carboxylic acid derivative with an amine.

Coupling Reactions of 3-(2-Pyridyl)propanoic Acid Derivatives with Amines

The coupling of 3-(2-pyridyl)propanoic acid with various amines is a widely employed method for the synthesis of this compound derivatives. This transformation is facilitated by a range of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions such as racemization. peptide.com For instance, ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS) is often used in aqueous media to form stable amide bonds. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms a nearly insoluble urea (B33335) byproduct, useful for solution-phase synthesis. peptide.com |

| Diisopropylcarbodiimide | DIC | The urea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride | EDC | Water-soluble reagent and byproduct, ideal for biological applications. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient, with fast reaction times and reduced racemization, especially with HOBt. peptide.comuni-kiel.de |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Reacts faster than HBTU with less epimerization. peptide.comuni-kiel.de |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective, especially for coupling N-methylated amino acids. peptide.com |

Acylation Approaches Utilizing Acid Chlorides

Another direct method for forming the amide bond is through the acylation of an amine with an acid chloride. In this approach, 3-(2-pyridyl)propanoic acid is first converted to its more reactive acid chloride derivative, 3-(2-pyridyl)propanoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an appropriate amine to yield the desired this compound derivative. researchgate.net This method is often efficient, though the reactivity of the acid chloride may require careful control of reaction conditions to avoid side reactions. For example, a general procedure involves dissolving the amine and a base like triethylamine (B128534) in an anhydrous solvent, followed by the dropwise addition of the acid chloride solution.

Michael Addition Reactions for Propanamide Scaffold Construction

The Michael addition, or conjugate addition, provides an alternative route to the propanamide scaffold by forming a carbon-nitrogen bond at the β-position of an unsaturated system.

Lewis Acid Catalyzed Additions of Amines to Unsaturated Pyridyl Derivatives

The aza-Michael addition of amines to α,β-unsaturated pyridyl derivatives, such as 2-vinylpyridine (B74390), is a powerful method for constructing the this compound backbone. researchgate.net This reaction can be catalyzed by Lewis acids, which activate the unsaturated system towards nucleophilic attack by the amine. Various Lewis acids, including iron(III) chloride (FeCl₃) and ruthenium(III) chloride (RuCl₃), have been shown to effectively catalyze this transformation. researchgate.net Copper(II) catalysts in aqueous media have also been explored as a greener alternative. nih.gov The reaction between 2-vinylpyridine and an amine in the presence of a suitable catalyst leads to the formation of a 2-(2-aminoethyl)pyridine (B145717) derivative, which can then be further functionalized to the corresponding propanamide. raco.cat

One-Pot Synthetic Sequences Involving Acrylamide (B121943) Analogues

One-pot synthetic strategies offer an efficient approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. For the synthesis of this compound derivatives, a one-pot sequence can involve the Michael addition of a nucleophile to an acrylamide analogue. For instance, the reaction of 3-phenylquinoxalin-2(1H)-one with acrylamide leads to the formation of 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide. rsc.org Similar strategies can be envisioned for the synthesis of this compound derivatives, where a suitable pyridyl nucleophile is reacted with an acrylamide derivative in a one-pot fashion. scielo.org.mxmdpi.comnih.gov

Cross-Coupling Reactions in the Synthesis of Pyridyl-Amides

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been successfully employed in the synthesis of pyridyl-amides. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. harvard.edu In the context of this compound synthesis, a Suzuki coupling could be used to introduce the pyridyl ring onto a pre-functionalized propanamide scaffold or to couple a pyridylboronic acid with a suitable amide-containing coupling partner. psu.eduorganic-chemistry.org For example, 2,2-dimethyl-N-[2-(2-pyridyl)phenyl]propanamides have been prepared via a Suzuki cross-coupling between 2-[(2,2-dimethyl-1-oxopropyl)amino]phenylboronic acid and 2-bromopyridine. psu.edu The development of air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts has further expanded the scope and practicality of Suzuki couplings for the synthesis of biaryl and heterobiaryl pyridines. organic-chemistry.org

Suzuki-Miyaura Coupling for Formation of Carbon-Carbon Bonds Adjacent to the Pyridine (B92270) Ring

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org In the context of synthesizing derivatives of this compound, this reaction can be used to introduce various aryl or heteroaryl substituents onto the pyridine ring.

The general scheme for a Suzuki-Miyaura coupling involves an organoborane (like a boronic acid or ester) reacting with a halide in the presence of a palladium catalyst and a base. libretexts.org For instance, a bromo-substituted pyridylpropanamide derivative could be coupled with an arylboronic acid to yield a more complex biaryl structure. The reaction is valued for its tolerance of a wide variety of functional groups and often proceeds with high yields. nih.gov The choice of catalyst, which can range from simple palladium salts to more complex palladacycles, and the reaction conditions, including the base and solvent, are crucial for the success of the coupling. libretexts.orgnih.gov

Recent advancements have even addressed the "2-pyridyl problem," a long-standing challenge in cross-coupling reactions, by using specific Pd(II)-NHC (N-heterocyclic carbene) precatalysts for the Suzuki-Miyaura coupling of 2-pyridyl ammonium (B1175870) salts. organic-chemistry.org This method allows for the efficient synthesis of biaryl and heterobiaryl pyridines. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | nih.gov |

| 2-Pyridyl trimethylammonium salt | Boronic acid | [Pd(IPr)(3-CF₃-An)Cl₂] or [Pd(IPr)(cin)Cl] | Cs₂CO₃ | Biaryl or heterobiaryl pyridine | organic-chemistry.org |

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are instrumental in synthesizing pyridylpropanamide derivatives. These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-catalyzed reactions are prominent, including annulation reactions to form fused ring systems. For example, N-aryl-2-aminopyridines can undergo palladium(II)-catalyzed annulation with internal alkynes to produce N-(2-pyridyl)indole frameworks. nih.gov The choice of metal catalyst can be critical; while palladium is effective for some transformations, rhodium has been shown to be superior for others, such as the synthesis of N-(2-pyridyl)quinolones from N-aryl-2-aminopyridines and acrylates. nih.gov

Copper-catalyzed reactions also play a role. For instance, the C-H/C-H coupling of an indole (B1671886) with a substituted thiophene (B33073) has been achieved using a palladium acetate/silver carbonate system. mdpi.com These diverse catalytic systems provide a broad toolkit for chemists to selectively construct complex molecular architectures based on the pyridylpropanamide scaffold. nih.govsustech.edu.cn

Directed Ortho-Metallation (DoM) Strategies for Pyridine Ring Functionalization

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings, including the pyridine ring in pyridylpropanamides. wikipedia.orgresearchgate.net This method relies on a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

Regioselective Deprotonation of Pyridyl-Amides with Strong Bases

The amide group itself can act as a powerful directing group in DoM. researchgate.net When a pyridyl-amide is treated with a strong base like n-butyllithium or sec-butyllithium, the base coordinates to the amide's carbonyl oxygen. acs.org This proximity effect facilitates the removal of a proton from the ortho position of the pyridine ring, leading to a lithiated intermediate. acs.orgbenthamopenarchives.com

The choice of base is critical. While alkyllithiums are common, they can sometimes lead to side reactions like addition to the pyridine ring. sigmaaldrich.com The use of lithium amide bases or highly hindered bases like TMPMgCl•LiCl (a Knochel-Hauser base) can circumvent these issues, offering higher regioselectivity and functional group tolerance. sigmaaldrich.comharvard.edu The regioselectivity can also be influenced by other substituents on the pyridine ring and the reaction temperature. researchgate.net

Electrophilic Trapping of Lithiated or Magnesiated Intermediates

Once the lithiated or magnesiated intermediate is formed, it can be "trapped" by reacting it with an electrophile. nih.gov This step introduces a new substituent at the ortho position of the pyridine ring. A wide variety of electrophiles can be used, including:

Halogens: Reagents like iodine (I₂) can be used to introduce a halogen atom. sigmaaldrich.comharvard.edu

Carbonyl compounds: Aldehydes and ketones react to form alcohols. nih.gov

Disulfides: These reagents can be used to introduce a thiol group. whiterose.ac.uk

Organotin halides: Reagents like trimethyltin (B158744) chloride (Me₃SnCl) can be used for subsequent Stille coupling reactions. harvard.edu

This two-step sequence of directed metalation followed by electrophilic trapping is a highly effective method for introducing a wide range of functional groups onto the pyridine ring of this compound with high regioselectivity. researchgate.net

Table 2: Examples of Electrophiles Used in DoM Trapping Reactions

| Lithiated/Magnesiated Substrate | Electrophile | Product Functional Group | Reference |

| Lithiated N-Boc Piperazine | N-methoxy-N-methylbenzamide | Ketone | whiterose.ac.uk |

| Lithiated N-Boc Piperazine | p-tolyl disulfide | Thioether | whiterose.ac.uk |

| Magnesiated Pyrimidine | I₂ | Iodide | sigmaaldrich.com |

| Lithiated N-Boc-3-phenyltetrahydroisoquinoline | Various | Mixture of regioisomers | researchgate.net |

Preparation of Substituted and Analogous Propanamide Structures

The synthesis of derivatives extends to modifications of the propanamide side chain, particularly the amide nitrogen.

Synthesis of N-Substituted Pyridylpropanamides

N-substituted pyridylpropanamides can be prepared through various amidation reactions. Standard methods involve the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride or ester) with a primary or secondary amine.

More advanced and efficient methods for synthesizing N-substituted amides are continuously being developed. For example, microwave-assisted, solvent-free syntheses of N-substituted pyrroles from β-keto esters and amines have been reported, showcasing a move towards greener and more efficient synthetic protocols. mdpi.comresearchgate.net While not directly for pyridylpropanamides, these methodologies could potentially be adapted. Similarly, aluminas have been used as catalysts for the solvent-free synthesis of N-substituted pyrroles, offering a low-cost and reusable catalytic system. mdpi.com

The ability to introduce a wide range of substituents on the amide nitrogen significantly increases the structural diversity of pyridylpropanamide derivatives, allowing for the fine-tuning of their chemical and physical properties.

Synthetic Routes to Complex Polycyclic Systems Incorporating Pyridylpropanamide Motifs

The construction of complex polycyclic frameworks that embed the this compound moiety represents a significant synthetic challenge. While the synthesis of this compound itself and its simple derivatives is established, the elaboration of this motif into more intricate, fused ring systems is not extensively documented in the currently available scientific literature. General methodologies for the synthesis of polycyclic aza-heterocycles, such as the Pictet-Spengler and Bischler-Napieralski reactions, theoretically offer potential pathways; however, their specific application to substrates bearing the this compound core to generate complex polycyclic structures is not well-reported.

Intramolecular cyclization strategies are paramount in the synthesis of such complex molecules. These reactions can be broadly categorized based on the nature of the bond formation and the type of reactive intermediate involved. Key among these are radical cyclizations and various cycloaddition reactions.

One potential, though not explicitly demonstrated for this specific amide, is the free-radical-mediated cyclization. This approach has been successfully employed for the synthesis of new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons through the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.govbeilstein-journals.org This method generally provides good yields and can be performed on a gram scale without the need for column chromatography for purification. beilstein-journals.org

Another versatile strategy involves cycloaddition reactions. For instance, visible-light-mediated substituent-controlled regiodivergent (2+2) and (3+2) cycloadditions have been developed for the synthesis of aza-analogs of β-lactam and γ-fused lactam derivatives. rsc.org This catalyst- and additive-free method's outcome is dictated by the electronic properties of the substituents on the azo esters. rsc.org Furthermore, diastereoselective intramolecular cyclization/Povarov reaction cascades have been utilized for the one-pot synthesis of polycyclic quinolines. rsc.org

The synthesis of benzo[f]quinoline (B1222042) derivatives has been achieved through methods like photochemical cyclohydrogenation and three-component reactions. researchgate.net Additionally, novel benzo[c]quinoline derivatives have been synthesized via a two-step process involving N-alkylation followed by a [3+2] dipolar cycloaddition, with microwave and ultrasound irradiation offering improved yields and shorter reaction times compared to conventional heating. mdpi.com

Although these methods are powerful for constructing various polycyclic systems, their direct application to substrates containing the this compound unit to create complex fused systems has not been specifically detailed in the reviewed literature. The development of such synthetic routes would be a valuable contribution to the field of heterocyclic chemistry, potentially enabling access to novel molecular architectures with interesting biological or material properties.

Chemical Reactivity and Mechanistic Investigations of 3 2 Pyridyl Propanamide

Reactivity of the Amide Functional Group

The amide group is a versatile functional group that can undergo reactions at both the nitrogen atom and the carbonyl carbon.

The nitrogen atom of the amide group in 3-(2-Pyridyl)propanamide possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation and acylation.

N-Alkylation: This reaction involves the substitution of the amide hydrogen with an alkyl group. It is typically achieved by treating the amide with an alkyl halide in the presence of a base. libretexts.org The base deprotonates the amide nitrogen, forming a more nucleophilic amidate anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. libretexts.org The choice of base and solvent is crucial to prevent side reactions, such as O-alkylation. For instance, N-alkylation of N-heterocycles can be achieved using propylene (B89431) carbonate, which serves as both the reagent and a green solvent. mdpi.com

N-Acylation: This process introduces an acyl group to the amide nitrogen. Acylating agents such as acid chlorides or anhydrides are commonly used in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism. These reactions can be used to synthesize a variety of N-substituted propanamide derivatives. nih.gov

A general scheme for N-alkylation and N-acylation is presented below:

R-X = Alkyl halide, (R'CO)₂O = Acid anhydride

The carbonyl group of the amide is electrophilic and can be attacked by nucleophiles. Key transformations include hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions to yield 3-(2-pyridyl)propanoic acid and ammonia (B1221849) (or an amine if the amide is N-substituted). Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to form 3-(2-pyridyl)propan-1-amine. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon. libretexts.org

Dehydration: Amides can be dehydrated to form nitriles. This reaction is typically carried out using strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

Hofmann Rearrangement: Unsubstituted amides like propanamide can undergo the Hofmann rearrangement to produce an amine with one less carbon atom, in this case, ethylamine. wikipedia.org

A summary of these transformations is provided in the following table:

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₃O⁺, heat | 3-(2-Pyridyl)propanoic acid + NH₄⁺ |

| Base Hydrolysis | NaOH, H₂O, heat | 3-(2-Pyridyl)propanoate + NH₃ |

| Reduction | 1. LiAlH₄, 2. H₂O | 3-(2-Pyridyl)propan-1-amine |

| Dehydration | P₄O₁₀ or SOCl₂ | 3-(2-Pyridyl)propanenitrile |

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. wikipedia.org

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Reactions such as nitration and sulfonation require harsh conditions and generally occur at the 3- and 5-positions. iust.ac.ir The nitrogen atom itself can be attacked by electrophiles, such as in N-oxidation to form pyridine N-oxides. wikipedia.org This N-oxidation activates the ring, particularly at the 2- and 4-positions, for further substitution. wikipedia.orgsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions. wikipedia.org The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org The presence of the propanamide side chain at the 2-position can influence the regioselectivity of these reactions.

The regioselectivity of substitutions on the pyridine ring is summarized below:

| Reaction Type | Position of Attack | Activating/Deactivating Effect |

| Electrophilic Substitution | 3- and 5-positions | Deactivated |

| Nucleophilic Substitution | 2- and 4-positions | Activated |

| Substitution on N-oxide | 2- and 4-positions | Activated |

Deprotonation: The protons on the pyridine ring can be abstracted by strong bases. In a study on substituted pyridines, 2,2-dimethyl-N-(2-pyridyl)propanamide was readily deprotonated at the C3 position using organomagnesium bases. rsc.orgresearchgate.net This generates a pyridyl anion that can react with various electrophiles to introduce substituents at the 3-position. rsc.orgresearchgate.net

Addition Reactions: Nucleophiles can add to the pyridine ring, particularly when it is activated by N-alkylation or N-oxidation. wikipedia.org Grignard reagents, for instance, can add to pyridine N-oxides, leading to the formation of 2-substituted pyridines after a rearrangement step. acs.org Research has also shown that 1,4-addition of organomagnesium reagents can occur on N-(tert-butyl)pyridine-3-carboxamide and 2,2-dimethyl-N-(3-pyridyl)propanamide, resulting in 4-alkyl derivatives. rsc.orgresearchgate.net

Reactions at the Propanamide Alkyl Chain

The alkyl chain connecting the pyridine ring and the amide group also presents opportunities for chemical modification. The protons on the carbon atoms alpha and beta to the carbonyl group and the pyridine ring have different acidities and can be selectively functionalized.

α-Functionalization: The protons on the carbon adjacent to the amide carbonyl (α-carbon) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the α-position.

β-Functionalization (at the benzylic-like position): The protons on the carbon adjacent to the pyridine ring (β-carbon) are activated due to the electron-withdrawing nature of the ring, similar to a benzylic position. rsc.org Deprotonation at this position with a strong base can generate a carbanion that can participate in alkylation and other carbon-carbon bond-forming reactions. escholarship.org Palladium-catalyzed allylation of 4-alkylpyridines has been reported, demonstrating the reactivity of this position. rsc.org

Alpha-Carbon Functionalization

The functionalization of the α-carbon in propanamide systems is a valuable transformation in organic synthesis. In the context of this compound, the reactivity of the α-carbon is influenced by the adjacent carbonyl group, which increases the acidity of the α-protons, and the neighboring pyridine ring.

Research on related N-arylpropanamides has demonstrated that the α-carbon can be a site for various synthetic modifications. For instance, in the presence of a suitable base, the α-proton can be abstracted to form an enolate, which can then react with various electrophiles. While specific studies on the α-carbon functionalization of this compound are not extensively documented, the principles of enolate chemistry are expected to apply.

Furthermore, transition-metal-catalyzed C-H activation presents a powerful strategy for the functionalization of C(sp³)–H bonds. In related systems, directing groups are often employed to achieve site-selective functionalization. The pyridine nitrogen in this compound could potentially serve as a directing group to facilitate the functionalization of the C-H bonds on the ethyl chain, including the α-carbon, although this typically favors the β- or γ-position. nih.gov For instance, cobalt-catalyzed dehydrogenative cyclization has been reported for α-monosubstituted propanamide derivatives, indicating the potential for reactivity at this position under specific catalytic conditions. researchgate.net

In a study on N-arylacrylamides, radical additions to the double bond followed by cyclization onto the aryl ring have been observed. beilstein-journals.org While this compound lacks the acrylamide (B121943) double bond, this highlights the potential for radical-mediated transformations on similar backbones.

A plausible, though not directly reported, route to α-carbon functionalization would involve the deprotonation of the α-position with a strong base to form an enolate, followed by reaction with an electrophile. The choice of base and reaction conditions would be critical to avoid competing reactions, such as deprotonation of the pyridine ring or reactions involving the amide N-H.

Table 1: Potential Reagents for Alpha-Carbon Functionalization of Propanamides

| Reagent Class | Specific Example | Potential Product |

| Strong Bases | Lithium diisopropylamide (LDA) | α-lithiated intermediate |

| Alkyl Halides | Methyl iodide | α-methylated propanamide |

| Carbonyls | Benzaldehyde | α-(hydroxy(phenyl)methyl)propanamide |

| Michael Acceptors | Methyl acrylate | α-(3-methoxy-3-oxopropyl)propanamide |

Oxidation and Reduction Processes

The oxidation and reduction of this compound can target either the pyridine ring or the amide functional group, depending on the reagents and conditions employed.

Oxidation:

The pyridine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the formation of N-oxides. For N-Methyl-N-(pyridin-2-yl)propanamide, oxidation to the corresponding oxide has been noted as a possible transformation, which could alter its biological properties. smolecule.com It is reasonable to expect that this compound would behave similarly. The methylthio group in a related compound, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-propanamide, can be oxidized to a sulfoxide (B87167) or sulfone, indicating the susceptibility of sulfur-containing analogues to oxidation.

The amide functionality itself is generally stable to oxidation. However, under specific enzymatic or strong chemical conditions, oxidative degradation could occur.

Reduction:

The reduction of this compound can lead to several products. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid can reduce the pyridine ring to a piperidine (B6355638) ring.

The amide group can also be reduced. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine, which would yield 3-(2-pyridyl)propan-1-amine. This transformation is a standard procedure in organic synthesis. For the related N-Methyl-N-(pyridin-2-yl)propanamide, reduction of the amide linkage to yield the corresponding amine has been reported as a potential chemical transformation. smolecule.com Similarly, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-propanamide can be reduced at the amide group under specific conditions.

In the context of related keto-amides, stereoselective bioreduction of a 3-oxo group to a hydroxyl group has been achieved using enzymes like 3-oxoacyl-ACP reductase. jmb.or.kr While this compound does not possess a keto group, this highlights the potential for enzymatic reductions in functionally similar molecules.

Table 2: Potential Oxidation and Reduction Reactions of this compound and Related Compounds

| Reaction Type | Reagent | Potential Product of this compound | Reference for Related Compound |

| Oxidation of Pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | 3-(1-oxido-2-pyridyl)propanamide | smolecule.com |

| Reduction of Pyridine | H₂, Pd/C | 3-(2-piperidyl)propanamide | General knowledge |

| Reduction of Amide | Lithium aluminum hydride (LiAlH₄) | 3-(2-pyridyl)propan-1-amine | smolecule.com |

Structural Elucidation and Conformational Analysis of 3 2 Pyridyl Propanamide

Experimental Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. While specific experimental data for 3-(2-Pyridyl)propanamide is sparse, data from analogous compounds and computational studies allow for the prediction of its spectral features.

For instance, studies on N-substituted pyridyl-amides provide a basis for assigning chemical shifts. rsc.org The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanamide side chain. The pyridyl protons typically resonate in the aromatic region (δ 7.0-8.7 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the propanamide substituent. The methylene (B1212753) protons of the propanamide chain would appear as multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon of the amide (around δ 165-177 ppm) and the carbons of the pyridine ring. rsc.org ¹⁵N NMR studies on related 3-(2-pyridyl)-1,2,4-triazoles have been used to investigate tautomeric equilibria, demonstrating the sensitivity of nitrogen chemical shifts to the electronic environment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Compound, N-(tert-Butyl)pyridine-3-carboxamide rsc.org

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Pyridine C2-H | 8.84 (s) | 148.5 |

| Pyridine C6-H | 8.63 (dd) | 153.4 |

| Pyridine C4-H | 7.99 (dd) | 136.4 |

| Pyridine C5-H | 7.29 (dd) | 124.3 |

| Amide NH | 5.93 (s) | - |

| Carbonyl C=O | - | 165.3 |

| Pyridine C3 | - | 131.9 |

| tert-Butyl C(CH₃)₃ | - | 52.4 |

| tert-Butyl C(CH₃)₃ | 1.42 (s) | 29.7 |

Note: Data is for N-(tert-Butyl)pyridine-3-carboxamide in an unspecified solvent. This table serves as an illustrative example of expected chemical shifts for a pyridyl-amide structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The key vibrational modes for this compound would include the N-H stretch, C=O stretch of the amide, and various vibrations of the pyridine ring and alkyl chain.

The IR spectrum of a similar compound, N-(tert-Butyl)pyridine-4-carboxamide, shows a strong amide C=O stretching band at 1638 cm⁻¹ and an N-H stretching vibration at 3283 cm⁻¹. rsc.org Theoretical calculations using Density Functional Theory (DFT) on 2,2-dimethyl-N-(2-pyridinyl)propanamide have been used to analyze its FT-IR and FT-Raman spectra, which aids in assigning specific vibrational modes. wu.ac.th Raman spectroscopy is particularly useful for observing vibrations of the pyridine ring and can be used to study samples in aqueous solutions, as water is a weak Raman scatterer. scirp.org

Table 2: Characteristic Infrared Absorption Frequencies for an Analogous Compound, N-(tert-Butyl)pyridine-4-carboxamide rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3283 |

| C-H Stretch (aromatic/aliphatic) | 2979, 2963 |

| C=O Stretch (Amide I) | 1638 |

| N-H Bend / C-N Stretch (Amide II) | 1546 |

| C-N Stretch | 1320 |

| C-H Bend | 1215 |

Note: Data obtained from a KBr pellet. This serves as a representative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the pyridine ring. Computational studies on related structures, such as 2,2-dimethyl-N-(2-pyridinyl)propanamide, have been performed to predict the maximum absorption wavelength (λₘₐₓ). wu.ac.th For branched polyamines containing a pyridine chromophore, the UV-Vis spectra show π-π* transitions with a λₘₐₓ in the range of 258-267 nm. mdpi.com The exact position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the pyridine ring.

Table 3: Predicted UV-Vis Absorption Data

| Compound | λₘₐₓ (nm) | Transition Type | Method |

| 2,2-dimethyl-N-(2-pyridinyl)propanamide | Not specified, but studied | - | Computational (DFT) wu.ac.th |

| Pyridine Chromophore in a Polyamine | 258-267 | π→π* | Experimental mdpi.com |

Note: This table provides expected ranges and context from related studies due to the lack of specific experimental data for this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀N₂O), the calculated molecular weight is 150.18 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 150. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the propanamide side chain. While specific fragmentation data for the target compound is not available, a patent for a more complex derivative containing a 3-pyridyl)propanamide moiety reported an [M+H]⁺ ion, indicating that electrospray ionization (ESI) is a suitable technique for this class of compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details.

Molecular Conformation and Dihedral Angles

While a crystal structure for this compound itself is not publicly documented, the structures of closely related compounds like 2,2-dimethyl-N-(pyridin-3-yl)propanamide have been reported. google.com.mx In this analog, the pyridine ring is inclined with respect to the plane of the amide group, with a dihedral angle of 17.60 (8)°. google.com.mx The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds, which link the molecules into chains. google.com.mx In another related structure, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, the amide group and the pyridine ring are not co-planar, with torsion angles of 142.20 (14)° and 148.58 (15)° for the two independent molecules in the asymmetric unit. These findings suggest that this compound is also likely to adopt a non-planar conformation in the solid state, with the orientation of the pyridine ring relative to the propanamide chain being a key conformational feature.

Table 4: Crystallographic Data for an Analogous Compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide google.com.mx

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Key Dihedral Angle (Pyridine Ring to Amide Plane) | 17.60 (8)° |

Note: This data is for the analog 2,2-dimethyl-N-(pyridin-3-yl)propanamide and is presented to illustrate the expected solid-state structural features.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Information not available for this compound.

Crystal Packing and Supramolecular Assembly

Information not available for this compound.

Computational and Theoretical Investigations on 3 2 Pyridyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) Optimizations for Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3-(2-Pyridyl)propanamide, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and intermolecular interactions. While computational studies have been performed on related pyridine (B92270) derivatives, specific optimized geometric and electronic data for this compound remains to be published.

Ab Initio and Semi-Empirical Methods for Electronic Structure Elucidation

Beyond DFT, other methods are available for electronic structure analysis. Ab initio methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without using experimental parameters. These methods can provide highly accurate results but are computationally more demanding than DFT.

Conversely, semi-empirical methods (like AM1, PM3, or PM7) are faster but less accurate. uomustansiriyah.edu.iqwikipedia.orgucsb.edu They use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. uomustansiriyah.edu.iqwikipedia.orgucsb.edu These methods are particularly useful for preliminary conformational searches of larger molecules before applying more rigorous techniques. arxiv.org A comprehensive study of this compound would likely use a combination of these methods to balance accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.govschrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov For this compound, these calculations would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For instance, in studies of other pyridine compounds, the HOMO is often located on the pyridine nitrogen, while the LUMO is distributed across the aromatic ring system. wuxibiology.com

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following table describes the parameters that would be calculated in a typical FMO analysis. Specific values for this compound are not available in the literature.)

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas with intermediate or near-zero potential. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, identifying them as primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

NBO and NPA are powerful analysis tools used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges.

Investigation of Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the Lewis structure representation of a molecule (e.g., core orbitals, lone pairs, and bonds). wisc.edu This analysis provides a detailed picture of the bonding and electronic structure. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. For this compound, this would reveal hyperconjugative interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions are crucial for understanding the molecule's conformational stability and electronic communication between the pyridine ring and the propanamide side chain.

Conformational Studies and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For this compound, these methods provide insights into its preferred shapes, the possibility of different structural forms (tautomers), and how it behaves over time in a solution.

Computational Assessment of Tautomeric Equilibria and Conformational Preferences

The structure of this compound is not static; it can exist in different spatial arrangements, known as conformations, and potentially in different constitutional isomers called tautomers.

Tautomeric Equilibria: Tautomerism involves the migration of a proton, leading to isomers that can interconvert. For this compound, the primary tautomeric equilibrium is the amide-imidic acid tautomerism. The amide form is generally more stable for simple amides. Computational studies on related heterocyclic compounds utilize methods like Density Functional Theory (DFT) to calculate the energies of different tautomers. scispace.comsemanticscholar.orgku.dk These calculations consistently show that the amide tautomer is significantly lower in energy and thus the predominant form under normal conditions.

Interactive Data Table: Predicted Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Predicted Relative Stability |

| Amide Form | Standard propanamide structure with a C=O double bond. | High (Most Stable) |

| Imidic Acid Form | Involves a C=N double bond and an O-H single bond. | Low (Least Stable) |

τ1 (N-C-C-C): Rotation around the bond connecting the pyridine ring to the propane chain.

τ2 (C-C-C-C): Rotation within the propane chain.

τ3 (C-C-C-N): Rotation around the bond adjacent to the amide group.

Computational conformational analysis, often performed using quantum chemical calculations, helps identify the most stable conformers by calculating their potential energies. rsc.org Studies on similar N-aryl amides reveal that the planarity between the aromatic ring and the amide group is a critical factor, often stabilized by intramolecular hydrogen bonds. researchgate.net For this compound, the orientation of the pyridine ring relative to the propanamide side chain dictates the molecule's three-dimensional structure and its potential interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. copernicus.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of conformational changes and interactions with the surrounding environment, such as a solvent. rsc.orgaps.org

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over nanoseconds or microseconds. This approach allows for the exploration of the conformational landscape and the calculation of dynamic properties.

Key insights from hypothetical MD simulations would include:

Conformational Transitions: Observing the transitions between different stable conformers and calculating the energy barriers for these changes.

Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the amide group or the pyridine nitrogen and surrounding water molecules.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Interactive Data Table: Illustrative Data from a Hypothetical MD Simulation

| Simulation Parameter | Description | Typical Finding for a Flexible Molecule |

| Dihedral Angle (τ1) Fluctuation | Range of rotation of the pyridine ring relative to the side chain. | Shows transitions between several preferred angles. |

| Hydrogen Bond Count | Average number of hydrogen bonds with solvent molecules. | Stable hydrogen bonds involving the amide N-H and C=O groups. |

| Root-Mean-Square Fluctuation | A measure of atomic displacement from the average structure. | Higher values for the terminal amide group, indicating greater flexibility. |

Theoretical Reactivity Studies

Theoretical reactivity studies employ computational methods to predict how a molecule will behave in a chemical reaction. These investigations can forecast the most likely reaction pathways and identify the most reactive sites within the molecule.

Prediction of Reaction Mechanisms and Transition States

Understanding a chemical reaction requires characterizing the reactants, products, and the high-energy transition state that connects them. mit.edu Computational chemistry, particularly DFT, is a powerful tool for mapping the potential energy surface of a reaction, allowing for the precise location of transition state structures and the calculation of activation energies. nih.govnih.gov

For a reaction involving this compound, such as its hydrolysis, computational modeling could elucidate the step-by-step mechanism. The process would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and water) and the products.

Transition State Search: Identifying the saddle point on the potential energy surface corresponding to the transition state of the reaction. This is a critical and computationally intensive step. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Confirming that the found transition state correctly connects the reactants and products. researchgate.net

Energy Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate.

These calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and predict how substituents on the pyridine ring might influence the reaction rate. researchgate.net

Analysis of Nucleophilic and Electrophilic Sites

The reactivity of a molecule is governed by the distribution of its electron density. Sites that are electron-rich tend to act as nucleophiles (donating an electron pair), while electron-poor sites act as electrophiles (accepting an electron pair). masterorganicchemistry.comnih.gov

Computational methods can quantify this electron distribution through various analyses, such as calculating the molecular electrostatic potential (MEP) or performing frontier molecular orbital (FMO) analysis.

Nucleophilic Sites: These are regions with high electron density or negative electrostatic potential. In this compound, the likely nucleophilic centers are:

The nitrogen atom of the pyridine ring, due to its lone pair of electrons.

The oxygen atom of the carbonyl group, which also possesses lone pairs.

The nitrogen atom of the amide group, though its lone pair is partially delocalized.

Electrophilic Sites: These are regions with low electron density or positive electrostatic potential. The primary electrophilic center in this compound is:

The carbon atom of the carbonyl group, which is bonded to two more electronegative atoms (oxygen and nitrogen), making it electron-deficient and susceptible to attack by nucleophiles. khanacademy.org

Interactive Data Table: Predicted Reactive Sites in this compound

| Site | Type | Rationale | Predicted Reactivity |

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons available for donation. | Acts as a Lewis base, can be protonated or coordinate to metals. |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons, high electronegativity. | Can be protonated or act as a hydrogen bond acceptor. |

| Carbonyl Carbon | Electrophilic | Electron-deficient due to bonding with O and N. | Susceptible to attack by nucleophiles (e.g., in hydrolysis). |

| Amide Nitrogen | Nucleophilic | Lone pair of electrons. | Less nucleophilic than pyridine N due to resonance delocalization. |

Coordination Chemistry of 3 2 Pyridyl Propanamide As a Ligand

Ligand Design Principles and Chelation Properties

The design of ligands like 3-(2-Pyridyl)propanamide is centered on creating molecules with specific donor atoms positioned to form stable chelate rings with a metal ion. The presence of both a pyridine (B92270) ring (a "soft" donor) and an amide group (a "hard" donor) allows for versatile and sometimes tunable coordination behavior.

Multidentate Coordination through Pyridine Nitrogen and Amide Oxygen/Nitrogen

Ligands containing both pyridyl and amide functionalities are excellent candidates for forming stable metal complexes through chelation. rsc.org The term "multidentate" refers to a single ligand that can bind to a central metal ion through two or more donor atoms. In the case of this compound and its analogues, the primary donor sites are the nitrogen atom of the pyridine ring and either the oxygen or the nitrogen atom of the amide group.

A prominent example is seen with the closely related ligand, N-(2-pyridyl)-3-carboxypropanamide, which features an additional carboxylate group. In its complexes with iron and cobalt, this ligand behaves as a bidentate chelator, coordinating to the metal center through the pyridyl nitrogen and the amide oxygen. rsc.orgresearchgate.net This N,O-coordination forms a stable chelate ring. In the resulting mixed-valence penta-nuclear iron cluster, [Fe₃ᴵᴵᴵFe₂ᴵᴵ(HL)₆(O)(H₂O)₃]⁵⁺, the peripheral Fe(II) centers are each coordinated by three such pyridyl-amide groups, creating a pseudo-octahedral geometry with an N₃O₃ donor set. rsc.org

Coordination can also occur through the amide nitrogen, typically after deprotonation. A structural isomer, 3-amino-N-(pyridin-2-ylmethyl)-propanamide, demonstrates this versatility. In its complex with copper(II), the ligand binds in a tridentate fashion through the pyridyl nitrogen, the deprotonated amide nitrogen, and a terminal amino group. researchgate.netmedscape.com This highlights the ability of the amide group to switch its donor atom from oxygen to nitrogen depending on the chemical environment (e.g., pH). acs.org Similarly, another isomer, N-(2-propanamide)-2-picolylamine, acts as a tridentate NNO donor in its complexes with Ni(II) and Zn(II), forming octahedral geometries. inorgchemres.orginorgchemres.org This coordination involves the pyridyl nitrogen, an amine nitrogen, and the amide oxygen.

Influence of Substituents on Ligand Flexibility and Coordination Modes

Substituents on the propanamide backbone or the pyridine ring can significantly influence the ligand's flexibility, electronic properties, and preferred coordination mode. This flexibility allows for the formation of diverse structural motifs, from simple mononuclear complexes to large polynuclear clusters.

The ligand N-(2-pyridyl)-3-carboxypropanamide (H₂L) showcases remarkable flexibility, exhibiting four distinct binding modes across different metal complexes. rsc.org In its iron and cobalt clusters, it coordinates as a mono-deprotonated ligand via the pyridyl nitrogen and amido oxygen. rsc.org However, in a hexanuclear copper cluster, an in situ oxidized form of the ligand coordinates through the pyridyl group, the deprotonated amido-N atom, and an oxygen atom from a newly introduced hydroxyl group, demonstrating how reaction conditions can alter the ligand itself and its binding mode. rsc.orgrsc.org

The coordination behavior of pyridyl-amide ligands can also be sensitive to pH. The ligand N-(2-propanamide)-2-picolylamine exhibits chromotropic properties, meaning its complexes change color in response to environmental changes. inorgchemres.orginorgchemres.org Its nickel(II) complex is halochromic (changes color with pH), which is attributed to the protonation and deprotonation of the ligand's labile moieties. inorgchemres.org It also displays thermochromism (changes color with temperature) in certain solvents, a phenomenon linked to the reversible dissociation of the "hemilabile" amide group from the metal center, which is then replaced by solvent molecules. inorgchemres.orginorgchemres.org This demonstrates how external factors can influence the coordination sphere by exploiting the flexible and labile nature of the amide bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, IR and UV-visible spectroscopy, and magnetic susceptibility measurements, to determine their structure, stoichiometry, and physical properties.

Formation of Complexes with Transition Metals (e.g., Cu(I/II), Fe(II/III), Co(II), Ni(II), Zn(II))

The versatile pyridyl-amide scaffold has been successfully used to synthesize a range of complexes with first-row transition metals.

Iron(II/III), Cobalt(II), and Copper(II): The reaction of N-(2-pyridyl)-3-carboxypropanamide with Fe(II), Co(II), and Cu(II) salts leads to the formation of novel polynuclear cluster complexes. rsc.orgworktribe.comnih.gov These include a mixed-valence penta-nuclear iron cluster ([Fe₃ᴵᴵᴵFe₂ᴵᴵ(HL)₆(O)(H₂O)₃]⁵⁺), an octanuclear cobalt(II) cluster ([Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)]³⁺), and a hexanuclear copper(II) cluster ([Cu₆(Lₒₓ)₄(MeOH)(H₂O)₃]). researchgate.netrsc.org

Nickel(II) and Zinc(II): The isomeric ligand N-(2-propanamide)-2-picolylamine reacts with Ni(II) and Zn(II) perchlorate (B79767) salts to form mononuclear complexes with the general formula M(L)₂₂. inorgchemres.orginorgchemres.org

Copper(II): The isomer 3-amino-N-(pyridin-2-ylmethyl)-propanamide was specifically designed as a chelator for copper and readily forms a stable Cu(II) complex. researchgate.net

Copper(I): While research on the specific ligand this compound with Cu(I) is limited, related pyridylmethylamide ligands have been shown to form both mononuclear and dimeric Cu(I) complexes, demonstrating coordination via the pyridyl nitrogen while the amide group remains uncoordinated or coordinates weakly. researchgate.net

Determination of Coordination Geometries and Stoichiometries

The geometry and stoichiometry of the metal complexes are determined primarily by single-crystal X-ray diffraction. These studies reveal the precise arrangement of atoms and the nature of the coordination environment around the metal center.

The complexes formed with pyridyl-amide type ligands exhibit a wide array of geometries and stoichiometries, as summarized in the table below.

| Complex Formula | Metal Ion(s) | Stoichiometry (Metal:Ligand) | Coordination Geometry | Ref |

| [Fe₃O(HL)₆(H₂O)₃]⁵⁺ core in [Fe₃ᴵᴵᴵFe₂ᴵᴵ(HL)₆(O)(H₂O)₃]⁵⁺ | Fe(II), Fe(III) | 5:6 | Pseudo-octahedral (for peripheral Fe(II)) | rsc.org |

| [Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)]³⁺ | Co(II) | 8:8 | Distorted octahedral/square pyramidal | researchgate.networktribe.com |

| [Cu₆(Lₒₓ)₄(MeOH)(H₂O)₃] | Cu(II) | 6:4 | Square planar & Square-based pyramidal | rsc.orgnih.gov |

| Ni(L)₂₂ | Ni(II) | 1:2 | Octahedral | inorgchemres.org |

| Zn(L)₂₂ | Zn(II) | 1:2 | Octahedral | inorgchemres.org |

| [Cu(L')(Cl)]ₙ (chain) | Cu(II) | 1:1 | Rectangular pyramidal | researchgate.net |

| Table generated based on data for N-(2-pyridyl)-3-carboxypropanamide (HL), N-(2-propanamide)-2-picolylamine (L), and 3-amino-N-(pyridin-2-ylmethyl)-propanamide (L'). |

Structural Aspects of Metal Complexes

The structural analysis of these complexes reveals intricate and often novel architectures, particularly in the case of polynuclear clusters.

The mixed-valence iron complex, [Fe₃ᴵᴵᴵFe₂ᴵᴵ(HL)₆(O)(H₂O)₃]⁵⁺, is built around a central {Fe₃O} triangular core, a common motif in iron-oxo chemistry. rsc.org Two Fe(II) ions are positioned above and below this triangle. The coordination sphere of these peripheral Fe(II) ions is completed by three bidentate pyridyl-amide groups from three different ligands, resulting in a chiral N₃O₃ donor set and a pseudo-octahedral geometry. rsc.org

The octanuclear cobalt complex, [Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)]³⁺, possesses a core structure based on a central Co₄ square, with the other four Co(II) ions located at the 'wing-tips'. researchgate.netrsc.org This intricate core is held together by numerous bridging oxide, hydroxide (B78521), and carboxylate groups from the ligands. worktribe.com

In the hexanuclear copper cluster, [Cu₆(Lₒₓ)₄(MeOH)(H₂O)₃], the ligand has been chemically modified in situ. rsc.org This complex has a 'barrel-like' core and features Cu(II) ions in two different coordination environments: square planar and square-based pyramidal. researchgate.networktribe.com Bridging between the copper centers is provided by alkoxide groups from the oxidized ligand and carboxylate groups. rsc.org

For the mononuclear complexes, the structures are simpler but still informative. The [Ni(L)₂]²⁺ and [Zn(L)₂]²⁺ complexes with N-(2-propanamide)-2-picolylamine adopt regular octahedral geometries, with two tridentate ligands wrapping around the central metal ion. inorgchemres.org In contrast, the Cu(II) complex with 3-amino-N-(pyridin-2-ylmethyl)-propanamide features a five-coordinate, rectangular pyramidal geometry where the ligand occupies three sites, and a bridging chloride ion links the units into a polymer chain. researchgate.net

X-ray Crystallography of Coordinated Species and Bond Lengths

X-ray crystallography has been instrumental in elucidating the precise binding modes of this compound-type ligands. Studies reveal that coordination typically involves the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group.

In a notable example, the crystal structure of a mononuclear iron(III) complex, dichloro[N-propanamide-N,N-bis-(2-pyridylmethyl)amine]iron(III) perchlorate, confirmed that the iron center is coordinated to the amide group via the oxygen atom. researchgate.net This N3O donor set from the ligand, along with two chloride ions, creates a specific coordination environment around the iron. researchgate.net Similarly, studies on nickel(II) and zinc(II) complexes with N-(2-propanamide)-2-picolylamine show the ligand coordinating through the pyridyl nitrogen and the amide oxygen, forming a pseudo-octahedral geometry. inorgchemres.org

In a copper(II) complex with a related ligand, 3-amino-N-(pyridin-2-ylmethyl)-propanamide, the ligand was found to occupy three coordination sites, binding through the pyridyl nitrogen, the deprotonated amide nitrogen, and a terminal amino group. researchgate.net This demonstrates the versatility of the propanamide scaffold, which can coordinate via either the oxygen or the nitrogen of the amide group, often depending on the pH and the deprotonation of the amide proton.

Structural analysis of a trinuclear iron cluster, [Fe₃IIIFe₂II(HL)₆(O)(H₂O)₃]⁵⁺, where HL is the monoanion of N-(2-pyridyl)-3-carboxypropanamide, shows the ligand coordinating to the Fe(II) ions through its bidentate pyridyl-amide group. worktribe.com

The following table summarizes selected bond lengths from computational studies of Ni(II) and Zn(II) complexes. inorgchemres.org

Table 1: Computed Bond Lengths (Å) for [ML₂]²⁺ Complexes

| Bond | [NiL₂]²⁺ | [ZnL₂]²⁺ |

|---|---|---|

| M(1)-N(2) (pyridyl) | 2.121 | 2.207 |

| M(1)-O(1) (amide) | 2.101 | 2.145 |

| M(1)-N(3) (amine) | 2.154 | 2.232 |

| O(1)-C(9) | 1.279 | 1.279 |

| N(1)-C(9) | 1.352 | 1.351 |

Data sourced from computational modeling of N-(2-propanamide)-2-picolylamine complexes. inorgchemres.org

Spectroscopic Characterization of Metal-Ligand Interactions (IR, UV-Vis, ESR)

Spectroscopic methods provide further evidence of the metal-ligand interactions in solution and solid states.

Infrared (IR) Spectroscopy: A key indicator of the amide group's coordination is the shift in the carbonyl stretching frequency (ν(C=O)). In an iron(III) complex containing a propanamide derivative, the C=O band shifts from 1686 cm⁻¹ in the free ligand to 1661 cm⁻¹ upon coordination, confirming the involvement of the amide oxygen in bonding to the iron center. researchgate.net Similar downward shifts have been observed for Ni(II) and Zn(II) complexes, where the ν(C=O) band moved from 1667 cm⁻¹ in the free ligand to 1657 cm⁻¹ and 1661 cm⁻¹, respectively. inorgchemres.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes with these ligands reveal details about the coordination geometry. For a nickel(II) complex with N-(2-propanamide)-2-picolylamine, the spectrum in an aqueous solution shows bands at 558 nm and a shoulder at 770 nm, which are characteristic of d-d transitions (³A₂g → ³T₁g(³F) and ³A₂g → ³T₂g) for a pseudo-octahedral NiN₄O₂ chromophore. inorgchemres.org A ruthenium(III) complex with a related bis-amide ligand exhibits a weak, broad transition near 1400 nm, assigned to a transition within the t₂g level. acs.org

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is used to probe the electronic environment of paramagnetic metal centers. A low-spin ruthenium(III) complex with a tridentate pyridine bis-amide ligand was confirmed to have an S = 1/2 ground state through ESR spectral analysis. acs.org This technique is crucial for understanding the electronic structure and oxidation state of the metal ion within the complex.

Table 2: Spectroscopic Data for Metal Complexes with this compound Derivatives

| Complex | Technique | Key Observation | Indication | Reference |

|---|---|---|---|---|

| [Fe(L¹)Cl₂]ClO₄ | IR | ν(C=O) shift: 1686 → 1661 cm⁻¹ | Coordination via amide oxygen | researchgate.net |

| Ni(L²)₂₂ | IR | ν(C=O) shift: 1667 → 1657 cm⁻¹ | Coordination via amide oxygen | inorgchemres.org |

| Ni(L²)₂₂ | UV-Vis | Bands at 558 nm, 770 nm (sh) | Pseudo-octahedral Ni(II) | inorgchemres.org |

| [Et₄N][Ru(L³)] | ESR | S = 1/2 signal | Low-spin Ru(III) center | acs.org |

L¹ = N-propanamide-N,N-bis-(2-pyridylmethyl)amine; L² = N-(2-propanamide)-2-picolylamine; L³ = 2,6-bis(N-phenylcarbamoyl)pyridine dianion.

Electronic and Magnetic Properties of Metal Complexes

The electronic structure of the ligand significantly influences the magnetic and electrochemical properties of its metal complexes.

Investigation of Magnetic Exchange Interactions and Spin States

The magnetic properties of polynuclear complexes containing propanamide-type ligands are of significant interest. A study of clusters with the ligand N-(2-pyridyl)-3-carboxypropanamide (H₂L) revealed diverse magnetic behaviors. worktribe.com

A mixed-valence penta-nuclear iron cluster, [Fe₃IIIFe₂II(HL)₆(O)(H₂O)₃]⁵⁺, and an octanuclear cobalt(II) cluster both exhibit dominant antiferromagnetic interactions between the metal centers, resulting in small, non-zero spin ground states. worktribe.com In contrast, a hexanuclear copper(II) cluster formed with an in situ oxidized version of the ligand shows ferromagnetic exchange between the Cu(II) ions, leading to a high-spin ground state of S = 3. worktribe.com

In mononuclear systems, a ruthenium(III) complex, [Et₄N][RuL₂], was found to be a low-spin (S = 1/2) species. acs.org However, its one-electron oxidized counterpart, [RuL₂], has an S = 0 ground state. This is due to strong antiferromagnetic coupling between the S = 1/2 ruthenium center and an S = 1/2 ligand π-cation radical. acs.org Furthermore, certain iron(II) complexes with related 3-substituted-5-(2-pyridyl)pyrazole ligands have been shown to exhibit spin-crossover behavior. researchgate.net

Table 3: Magnetic Properties of Metal Clusters with N-(2-pyridyl)-3-carboxypropanamide

| Cluster | Metal Ions | Dominant Interaction | Resulting Ground State | Reference |

|---|---|---|---|---|

| [Fe₃IIIFe₂II(HL)₆(O)(H₂O)₃]⁵⁺ | Fe(III), Fe(II) | Antiferromagnetic | Small, non-zero spin | worktribe.com |

| [Co₈(HL)₈(O)(OH)₄(MeOH)₃(H₂O)]³⁺ | Co(II) | Antiferromagnetic | Small, non-zero spin | worktribe.com |

| [Cu₆(Lox)₄(MeOH)(H₂O)₃] | Cu(II) | Ferromagnetic | S = 3 | worktribe.com |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful tool for investigating the redox properties of these metal complexes. The electrochemical behavior is highly dependent on the ligand structure, the metal ion, and the solvent.

A study on a series of mononuclear Fe(III) complexes with N-propanamide derivatives of bis-(2-pyridylmethyl)amine (BMPA) revealed the influence of the coordinating groups on the Fe(III)/Fe(II) redox potential. psu.edu The Lewis acidity of the iron center was found to decrease in the order: [Fe(PABMPA)Cl₂]⁺ > [Fe(MPBMPA)Cl₃] > [Fe(BMPA)Cl₃] > [Fe(PBMPA)Cl₂], where PABMPA is the N-propanamide derivative. psu.edu This demonstrates that the coordinated amide group significantly impacts the electronic properties of the metal center. researchgate.netpsu.edu These studies also showed that the electrochemically generated Fe(II) complexes could react with dioxygen, modeling the reactivity of non-heme iron enzymes. psu.edu

The CV of a ruthenium(III) complex, [Et₄N][RuL₂], showed a reversible, metal-centered Ru(III)/Ru(II) reduction at E₁/₂ = -0.84 V (vs SCE). acs.org It also displayed two subsequent reversible, ligand-centered one-electron oxidations at E₁/₂ = +0.59 V and +1.05 V, highlighting the redox-active nature of the pyridine bis-amide ligand framework. acs.org

Table 4: Redox Potentials for an Iron(III) Complex Series in CH₃CN

| Complex | Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) |

|---|---|---|---|---|

| Fe(PABMPA)Cl₂ | -0.05 | 0.03 | 80 | -0.01 |

| [Fe(MPBMPA)Cl₃] | -0.22 | -0.14 | 80 | -0.18 |

| [Fe(BMPA)Cl₃] | -0.28 | -0.20 | 80 | -0.24 |

| [Fe(PBMPA)Cl₂] | -0.36 | -0.26 | 100 | -0.31 |

Data vs Ag/AgCl. PABMPA = N-propanamide-N,N-bis-(2-pyridylmethyl)amine. psu.edu

Exploration of Metal-Ligand Complexes in Catalysis

The tunable steric and electronic properties of ligands based on the this compound scaffold make their metal complexes promising candidates for catalysis.

Application in Atom-Transfer Radical Polymerization (ATRP) Studies